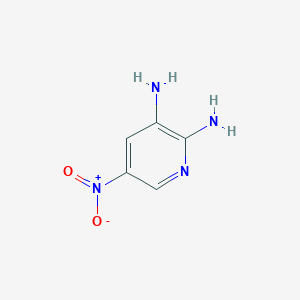![molecular formula C25H19N3 B182690 3-[bis(1H-indol-3-yl)methyl]-1H-indole CAS No. 518-06-9](/img/structure/B182690.png)
3-[bis(1H-indol-3-yl)methyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[bis(1H-indol-3-yl)methyl]-1H-indole, also known as IBN-9, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 3-[bis(1H-indol-3-yl)methyl]-1H-indole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 3-[bis(1H-indol-3-yl)methyl]-1H-indole has been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and survival. It has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 3-[bis(1H-indol-3-yl)methyl]-1H-indole has been shown to modulate the activity of neurotransmitter receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
3-[bis(1H-indol-3-yl)methyl]-1H-indole has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of neurotransmitter release, and the inhibition of enzyme activity. It has also been shown to have anti-inflammatory and antioxidant properties. However, further research is needed to fully understand the biochemical and physiological effects of 3-[bis(1H-indol-3-yl)methyl]-1H-indole.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[bis(1H-indol-3-yl)methyl]-1H-indole in lab experiments is its potential as a lead compound for the development of new drugs. It has also been shown to have a range of biochemical and physiological effects, making it a versatile compound for research. However, one limitation of using 3-[bis(1H-indol-3-yl)methyl]-1H-indole is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on 3-[bis(1H-indol-3-yl)methyl]-1H-indole. One area of interest is its potential as a neuroprotective agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a lead compound for the development of new anticancer drugs. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 3-[bis(1H-indol-3-yl)methyl]-1H-indole.
Métodos De Síntesis
3-[bis(1H-indol-3-yl)methyl]-1H-indole can be synthesized through a multi-step process that involves the reaction of indole-3-carboxaldehyde with tryptamine followed by reduction and cyclization reactions. The final product is a yellow crystalline solid that is soluble in organic solvents.
Aplicaciones Científicas De Investigación
3-[bis(1H-indol-3-yl)methyl]-1H-indole has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. In cancer research, 3-[bis(1H-indol-3-yl)methyl]-1H-indole has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroscience, 3-[bis(1H-indol-3-yl)methyl]-1H-indole has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In drug discovery, 3-[bis(1H-indol-3-yl)methyl]-1H-indole has been used as a lead compound for the development of new drugs.
Propiedades
Número CAS |
518-06-9 |
|---|---|
Nombre del producto |
3-[bis(1H-indol-3-yl)methyl]-1H-indole |
Fórmula molecular |
C25H19N3 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
3-[bis(1H-indol-3-yl)methyl]-1H-indole |
InChI |
InChI=1S/C25H19N3/c1-4-10-22-16(7-1)19(13-26-22)25(20-14-27-23-11-5-2-8-17(20)23)21-15-28-24-12-6-3-9-18(21)24/h1-15,25-28H |
Clave InChI |
AXZRNKFNIAOZEK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C(C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |
Otros números CAS |
518-06-9 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanamide](/img/structure/B182608.png)

![4-(Bromomethyl)benzo[d][1,3]dioxole](/img/structure/B182611.png)



![1-Oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B182617.png)


![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B182626.png)



